Cas no 1261548-71-3 (3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride)
3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride
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- Inchi: 1S/C15H7ClF6O/c16-13(23)12-10(5-2-6-11(12)15(20,21)22)8-3-1-4-9(7-8)14(17,18)19/h1-7H
- InChI Key: RLKXCNOGXOELMP-UHFFFAOYSA-N
- SMILES: ClC(C1C(C(F)(F)F)=CC=CC=1C1C=CC=C(C(F)(F)F)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 433
- XLogP3: 5.8
- Topological Polar Surface Area: 17.1
3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011308-250mg |
3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride |
1261548-71-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A011011308-500mg |
3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride |
1261548-71-3 | 97% | 500mg |
$855.75 | 2023-09-03 | |
| Alichem | A011011308-1g |
3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride |
1261548-71-3 | 97% | 1g |
$1579.40 | 2023-09-03 |
3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride
3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride (CAS No. 1261548-71-3)
The compound 3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride (CAS No. 1261548-71-3) is a highly specialized organic compound with significant applications in advanced materials science and chemical synthesis. This compound is characterized by its unique biphenyl structure, where two phenyl rings are connected by a carbonyl group, and each phenyl ring is substituted with a trifluoromethyl group at the 3-position. The presence of the trifluoromethyl groups imparts distinct electronic and steric properties to the molecule, making it highly versatile in various chemical reactions and applications.
Recent studies have highlighted the importance of trifluoromethyl-substituted biphenyl derivatives in the development of high-performance materials. For instance, researchers have explored the use of 3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride as a precursor for synthesizing advanced polymers and organic semiconductors. The trifluoromethyl groups enhance the thermal stability and electronic properties of the resulting materials, making them suitable for applications in flexible electronics and optoelectronic devices.
The synthesis of 3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent fluorination processes. The use of catalytic systems and precise reaction conditions ensures high yields and purity of the final product. Recent advancements in catalytic chemistry have further optimized these synthesis pathways, reducing production costs and improving scalability.
In terms of applications, biphenyl derivatives with trifluoromethyl substituents have found significant use in pharmaceutical research. The compound's ability to modulate biological activity through its electronic properties makes it a valuable tool in drug discovery programs targeting various disease states. For example, studies have shown that derivatives of this compound can act as inhibitors of specific enzymes involved in metabolic disorders.
Another emerging application of 3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride is in the field of nanotechnology. Researchers have utilized this compound as a building block for constructing self-assembled monolayers and nanoscale architectures. The molecule's unique structure allows for strong intermolecular interactions, which are crucial for forming stable nanostructures with tailored properties.
From an environmental perspective, the development of efficient synthesis routes for trifluoromethyl-substituted biphenyl compounds has reduced their ecological footprint. Modern green chemistry practices ensure that the production process minimizes waste generation and energy consumption. Additionally, the compound's stability under normal storage conditions contributes to its safe handling and transportation.
Looking ahead, the demand for high-performance organic compounds like 3,3'-Bis(trifluoromethyl)biphenyl-2-carbonyl chloride is expected to grow as industries continue to seek innovative solutions for next-generation technologies. Ongoing research into its properties and applications will undoubtedly uncover new opportunities for its utilization across diverse fields.
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